Felinine, (+/-)-

描述

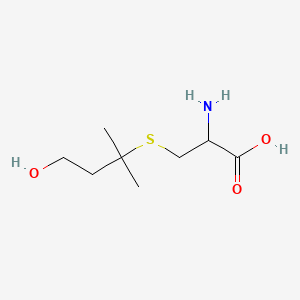

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERABFGYYJODC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168639-57-4 | |

| Record name | Felinine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168639574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FELININE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38H7SG9W7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of (+/-)-Felinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felinine, a unique sulfur-containing amino acid found in the urine of cats (Felis catus), is a key precursor to the putative feline pheromone 3-mercapto-3-methylbutan-1-ol (MMB), which plays a significant role in territorial marking. The biosynthesis of felinine is a specialized metabolic pathway involving enzymes primarily located in the liver and kidneys. This technical guide provides a comprehensive overview of the biosynthetic pathway of (+/-)-felinine, detailing the precursor molecules, enzymatic reactions, and key intermediates. It includes a summary of quantitative data, detailed experimental protocols for the elucidation of the pathway, and visualizations of the metabolic process to serve as a valuable resource for researchers in animal biochemistry, pheromone signaling, and drug development.

The Biosynthetic Pathway of (+/-)-Felinine

The biosynthesis of felinine is a multi-step process that begins in the liver and concludes in the kidneys, ultimately leading to its excretion in urine. The pathway utilizes common metabolic building blocks and involves a series of enzymatic conversions.

The initial step occurs in the liver with the condensation of L-cysteine and isopentenyl pyrophosphate (IPP), a key intermediate in the mevalonate pathway for cholesterol biosynthesis. This reaction forms 3-methylbutanol-glutathione (3-MBG). Subsequently, 3-MBG is transported to the kidneys, where it is metabolized by the enzyme γ-glutamyl transpeptidase (GGT) into 3-methylbutanol-cysteinylglycine (MBCG). The final and rate-limiting step is the hydrolysis of MBCG by a highly specific carboxylesterase known as cauxin, which is abundantly expressed in the feline kidney. This enzymatic cleavage yields felinine and glycine. A minor portion of MBCG can be converted to N-acetylfelinine.

Mandatory Visualization: Biosynthetic Pathway of (+/-)-Felinine

Caption: The biosynthetic pathway of (+/-)-Felinine from precursors in the liver to final products in the kidney.

Quantitative Data

The concentration and excretion of felinine and its precursors are influenced by factors such as sex, age, and hormonal status. Intact male cats exhibit significantly higher levels of felinine excretion compared to females and castrated males.

| Compound | Intact Male Cats (Urinary Excretion) | Reference |

| Felinine | 122 ± 23.6 mmol/kg body weight/day | |

| Cauxin | High levels, positively correlated with felinine |

| Enzyme | Substrate | Km | Vmax | Reference |

| Cauxin | 3-Methylbutanol-cysteinylglycine (MBCG) | 2.5 mM | 3.3 nmol/mg/min |

Experimental Protocols

The elucidation of the felinine biosynthetic pathway has relied on a combination of in vivo and in vitro experimental approaches.

Quantification of Felinine and its Precursors by LC-MS/MS

This method allows for the sensitive and specific quantification of felinine, 3-MBG, MBCG, and N-acetylfelinine in biological samples.

Sample Preparation (Urine):

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.

-

Dilute the supernatant 1:100 with ultrapure water.

-

Filter the diluted sample through a 0.22 µm syringe filter prior to analysis.

LC-MS/MS Analysis:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 2% to 98% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for each analyte.

Mandatory Visualization: LC-MS/MS Workflow

Caption: Workflow for the quantification of felinine and its precursors using LC-MS/MS.

In Vitro Cauxin Activity Assay

This assay

An In-depth Technical Guide on the Chemical Structure and Properties of (+/-)-Felinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felinine, a unique sulfur-containing amino acid found predominantly in the urine of domestic cats (Felis catus) and other members of the Felidae family, plays a crucial role in chemical communication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthesis of (+/-)-Felinine. It is intended to serve as a valuable resource for researchers in the fields of chemical ecology, animal physiology, and drug development, offering detailed information on its biochemical pathways and experimental protocols for its study.

Chemical Structure and Identification

(+/-)-Felinine is the racemic mixture of the naturally occurring L-Felinine. Chemically, it is known as (2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid. The structure features a cysteine core with a substituted tertiary alcohol linked via a thioether bond.

Table 1: Chemical Identifiers of (+/-)-Felinine

| Identifier | Value |

| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid |

| Chemical Formula | C₈H₁₇NO₃S |

| CAS Number | 471-09-0 |

| Molecular Weight | 207.29 g/mol |

| InChI Key | IFERABFGYYJODC-LURJTMIESA-N |

| SMILES | CC(C)(CCO)SC--INVALID-LINK--N |

Physicochemical Properties

The physical and chemical properties of felinine are essential for understanding its stability, solubility, and behavior in biological systems.

Table 2: Physicochemical Properties of (+/-)-Felinine

| Property | Value | Reference |

| Melting Point | 162-164 °C | [1] |

| Boiling Point | 359.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in DMSO. Water-soluble. | [2][3] |

| Density | 1.213 g/cm³ | [1] |

| pKa (carboxyl group) | ~2.1 | [3] |

| pKa (amino group) | ~9.2 | [3] |

| LogP | 0.99280 | [1] |

| Vapour Pressure | 1.28E-06 mmHg at 25°C | [1] |

| Flash Point | 171.3 °C | [1] |

| Exact Mass | 207.0929 g/mol | [2] |

Biosynthesis of Felinine

Felinine is synthesized in a multi-step enzymatic pathway that primarily occurs in the liver and kidneys of cats.[4][5] The biosynthesis is influenced by hormones, particularly testosterone, leading to significantly higher concentrations in the urine of intact male cats.[3]

The key steps in the biosynthesis of felinine are:

-

Formation of 3-Methylbutanolglutathione (3-MBG): The pathway begins in the liver with the condensation of glutathione and isopentenyl pyrophosphate to form 3-MBG.[4]

-

Conversion to 3-Methylbutanol-cysteinylglycine (MBCG): In the kidneys, the enzyme γ-glutamyl transpeptidase (γ-GTP) acts on 3-MBG to produce MBCG.[4]

-

Hydrolysis to Felinine: The final step involves the hydrolysis of MBCG by the enzyme cauxin (a carboxylesterase) to yield felinine and glycine.[4][5]

An alternative pathway can lead to the formation of N-acetylfelinine from MBCG.[4]

Biological Function and Significance

Felinine itself is a non-volatile amino acid. Its primary biological role is as a precursor to volatile sulfur-containing compounds, most notably 3-mercapto-3-methylbutan-1-ol (MMB).[4] MMB is a key component of the characteristic odor of cat urine and is thought to function as a pheromone involved in territorial marking and chemical communication between cats.[4] The levels of felinine and its volatile derivatives are significantly higher in intact male cats, suggesting a role in reproductive signaling.[3]

Table 3: Urinary Concentrations of Felinine in Domestic Cats

| Cat Demographics | Urinary Felinine Concentration (μmol/L) | Reference |

| Intact Males | 210 ± 45 | [3] |

| Neutered Males | 62 ± 18 | [3] |

| Intact Females | 85 ± 22 | [3] |

| Spayed Females | 58 ± 15 | [3] |

Experimental Protocols

Quantification of Felinine and its Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of felinine, 3-methylbutanol-glutathione (MBG), 3-methylbutanol-cysteinylglycine (MBCG), and N-acetylfelinine in various biological matrices.[6]

Sample Preparation (General Procedure):

-

Homogenize tissue samples in an appropriate buffer.

-

Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant and dry it under vacuum.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive mode.

Note: Specific parameters such as gradient profile, flow rate, and MRM transitions need to be optimized for the specific instrument and analytes of interest.

In Vitro Enzyme Assay for Cauxin Activity

This assay measures the hydrolytic activity of cauxin on its substrate, 3-methylbutanol-cysteinylglycine (3-MBCG).[7]

Materials:

-

Purified cauxin enzyme.

-

3-Methylbutanol-cysteinylglycine (3-MBCG) substrate.

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5).

-

High-performance thin-layer chromatography (HPTLC) system or an amino acid analyzer.

-

Ninhydrin reagent for visualization.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and 3-MBCG.

-

Initiate the reaction by adding a known amount of purified cauxin.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Analyze the reaction products (felinine and glycine) by HPTLC or an amino acid analyzer.

-

For HPTLC, spot the reaction mixture on a silica gel plate, develop the chromatogram, and visualize the spots by spraying with ninhydrin reagent.

-

Quantify the product formation by comparing the spot intensity to known standards.

Conclusion

(+/-)-Felinine is a fascinating and biologically significant molecule that serves as a cornerstone of feline chemical communication. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and biosynthesis. The outlined experimental protocols offer a starting point for researchers interested in further investigating the role of felinine and its derivatives in feline physiology and behavior. Further research into the specific enzymes and regulatory mechanisms involved in felinine metabolism will undoubtedly provide deeper insights into the complex world of animal chemical signaling and may open new avenues for applications in animal welfare and pest management.

References

- 1. Characterization of cauxin in the urine of domestic and big cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US8962705B2 - Material for removing cauxin in cat urine - Google Patents [patents.google.com]

- 4. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cauxin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Role of (+/-)-Felinine in Feline Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Felinine, a unique sulfur-containing amino acid found in the urine of domestic cats (Felis catus) and some other Felidae species, plays a pivotal role in feline chemical communication. This non-volatile precursor undergoes degradation to produce volatile compounds that are crucial for territorial marking, sexual signaling, and individual recognition. The production of felinine is intricately regulated by hormonal and enzymatic factors, leading to significant variations in its urinary concentration based on the cat's age, sex, and reproductive status. This technical guide provides an in-depth exploration of the biosynthesis of felinine, its quantitative variations, the analytical methodologies for its detection, and its function in feline signaling pathways, offering a comprehensive resource for researchers in animal behavior, chemical ecology, and veterinary medicine.

Introduction

Chemical communication is a cornerstone of feline social structure and reproductive behavior. Cats utilize a sophisticated system of scent marking to convey information about their presence, territory, and reproductive readiness. A key component of this chemical signaling is the amino acid (+/-)-felinine ((2R)-2-Amino-3-[(3-hydroxy-1,1-dimethylpropyl)thio]propanoic acid). While felinine itself is not volatile, its degradation products are responsible for the characteristic odor of cat urine and serve as potent chemical cues. Understanding the biosynthesis, regulation, and perception of felinine and its derivatives is essential for deciphering the complexities of feline communication and may have applications in developing novel approaches to manage feline behavior and welfare.

Biosynthesis of (+/-)-Felinine

The biosynthesis of felinine is a multi-step enzymatic process that primarily occurs in the liver and kidneys. The pathway begins with the condensation of glutathione and isopentenyl pyrophosphate in the liver, forming 3-methylbutanol-glutathione (3-MBG)[1][2]. This initial step is influenced by testosterone levels, with higher testosterone leading to increased production of 3-MBG[1].

The subsequent steps take place in the kidneys. The enzyme γ-glutamyl transpeptidase (γ-GTP), secreted by kidney epithelial tissue, converts 3-MBG to 3-methylbutanol-cysteinylglycine (MBCG)[1][2]. The final and rate-limiting step is the hydrolysis of MBCG by the carboxylesterase enzyme cauxin (carboxylesterase 5A), which cleaves the peptide bond to yield felinine and glycine[1][2]. A portion of MBCG can also be converted to N-acetylfelinine[1][2].

The key steps in the biosynthesis of felinine are:

-

Glutathione + Isopentenyl Pyrophosphate → 3-Methylbutanol-glutathione (3-MBG) (in the liver)

-

3-MBG + γ-Glutamyl Transpeptidase (γ-GTP) → 3-Methylbutanol-cysteinylglycine (MBCG) (in the kidneys)

-

MBCG + Cauxin → (+/-)-Felinine + Glycine (in the kidneys)

Quantitative Data on Felinine and Cauxin Excretion

The urinary excretion of felinine and its key biosynthetic enzyme, cauxin, is highly variable and influenced by several factors, including sex, age, neuter status, and breed.

Influence of Sex and Neuter Status

Intact male cats excrete significantly higher levels of both felinine and cauxin compared to female cats and neutered males[1][3][4][5]. This difference is primarily attributed to the regulatory role of testosterone in the biosynthesis pathway[1]. Castration leads to a marked decrease in the excretion of both compounds[3][5][6].

| Group | Urinary Felinine Excretion (mmol/kg bodyweight/day) | Urinary Cauxin Concentration (g/L) |

| Intact Male | 122 ± 23.6 | 0.87 ± 0.19 |

| Castrated Male | 41 ± 8.4 | 0.13 ± 0.10 |

| Intact Female | 36 ± 7.3 | 0.23 ± 0.12 |

| Spayed Female | 20 ± 3.8 | 0.04 ± 0.03 |

Table 1: Comparison of urinary felinine and cauxin excretion in intact and neutered male and female cats. Data compiled from multiple sources.[3][4][5]

Influence of Age

Felinine and cauxin excretion is age-dependent, with levels increasing significantly after three months of age, coinciding with sexual maturation[7][8]. Kittens have very low to undetectable levels of these compounds in their urine[1].

| Age Group | Urinary Felinine to Creatinine Ratio (nmol/ml / µmol/ml) | Urinary Cauxin to Creatinine Ratio (g/L / g/L) |

| < 3 months | Low / Undetectable | Low / Undetectable |

| > 3 months (Male) | Increases with age | Increases with age |

| > 3 months (Female) | Increases with age | Increases with age |

Table 2: General trend of urinary felinine and cauxin excretion with age. Specific values vary between individuals.[8]

Influence of Breed

Preliminary studies suggest that felinine excretion can vary between different cat breeds. A study of 83 entire male cats from eight different breeds found significant differences in the felinine-to-creatinine ratio. This variation may be linked to factors such as hair length, as cysteine, a precursor for both felinine and hair proteins, is a limiting resource[1].

| Breed | Felinine:Creatinine Ratio (Mean ± SD) |

| Abyssinian | 0.878 ± 0.162 |

| Sphynx | 0.878 ± 0.341 |

| Persian | 0.792 ± 0.284 |

| Ragdoll | 0.673 ± 0.256 |

| Siberian | 0.627 ± 0.124 |

| Birman | 0.614 ± 0.266 |

| British Shorthair | 0.584 ± 0.220 |

| Norwegian Forest Cat | 0.566 ± 0.296 |

Table 3: Urinary felinine to creatinine ratio in different cat breeds (entire males).[1]

Role in Chemical Communication

Felinine itself is a non-volatile amino acid. Its role in chemical communication is as a stable precursor to volatile sulfur-containing compounds. When urine is deposited in the environment, felinine undergoes slow degradation, releasing odorous molecules such as 3-mercapto-3-methylbutan-1-ol (MMB), which is a key component of the characteristic "tom cat" odor[7].

These volatile derivatives serve several communicative functions:

-

Territorial Marking: The persistent release of these strong odors from urine marks serves as a long-lasting signal of a cat's presence and territorial boundaries.

-

Sexual Signaling: The higher concentration of felinine and its odorous byproducts in the urine of intact males likely serves to advertise their reproductive fitness to females.

-

Individual Recognition: The unique chemical profile of an individual's urine, influenced by factors like diet and genetics, may allow for individual recognition among cats.

Perception of Felinine-Derived Signals

Cats perceive these chemical signals primarily through their vomeronasal organ (VNO), also known as Jacobson's organ, which is specialized for detecting non-volatile and semi-volatile compounds like pheromones[9]. The flehmen response, a characteristic facial grimace where the cat curls back its upper lip, facilitates the transfer of chemical cues to the VNO.

The binding of these chemical signals to G-protein coupled receptors (GPCRs), specifically vomeronasal type-1 receptors (V1Rs), in the VNO initiates a signaling cascade[9][10][11][12]. This signal is then transmitted to the accessory olfactory bulb and subsequently to higher brain centers, such as the amygdala and hypothalamus, which regulate behavioral and physiological responses[9][10].

Experimental Protocols

Precise and accurate quantification of felinine in urine is crucial for research in this field. The following are generalized protocols for the extraction and analysis of felinine using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Extraction (SPE) for Felinine from Urine

This protocol is a general guideline for the cleanup and concentration of felinine from a urine matrix using a C18 SPE cartridge.

Materials:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

Sample Pre-treatment: Centrifuge the urine sample to pellet any debris. Dilute the supernatant 1:1 with 0.1% formic acid in deionized water. Vortex to mix.

-

Column Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1% formic acid in water through the cartridge. Do not allow the cartridge to dry out.[13]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and other polar impurities.

-

Elution: Elute the felinine from the cartridge with 2 mL of a methanol:water (e.g., 70:30) solution. Collect the eluate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

HPLC-UV Analysis of Felinine

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 2.5) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

General Procedure:

-

Inject the reconstituted sample extract onto the HPLC column.

-

Run a gradient elution to separate the compounds. A typical gradient might start with a low percentage of organic modifier, increasing over time to elute more hydrophobic compounds.

-

Detect felinine using a UV detector, typically at a wavelength around 210 nm.

-

Quantify the felinine concentration by comparing the peak area to a calibration curve prepared with a felinine standard.

GC-MS Analysis of Felinine

GC-MS analysis of amino acids like felinine often requires derivatization to increase their volatility.

Derivatization (Example using silylation):

-

To the dried sample extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

General Procedure:

-

Inject the derivatized sample into the GC.

-

Use a temperature program to separate the derivatized amino acids. The program typically starts at a lower temperature and ramps up to a higher temperature.

-

The mass spectrometer is used for detection and quantification. Felinine can be identified by its characteristic mass spectrum and retention time. Quantification is typically performed using selected ion monitoring (SIM) for greater sensitivity and specificity.

Behavioral Response to Felinine

Direct studies on the behavioral response of cats to synthetic felinine are limited. Most research has focused on the effects of more complex synthetic pheromone mixtures, such as feline facial pheromones, which have been shown to have a calming effect and reduce stress-related behaviors in cats[15][16][17]. It is hypothesized that the volatile degradation products of felinine, rather than felinine itself, are the primary drivers of behavioral responses related to territoriality and sexual signaling. Further research is needed to create a detailed ethogram of feline behaviors in response to isolated felinine and its specific volatile derivatives to fully elucidate their communicative function.

Conclusion and Future Directions

(+/-)-Felinine is a critical component of feline chemical communication, acting as a hormonally regulated precursor to volatile signaling molecules. The concentration of felinine in urine provides a wealth of information about a cat's age, sex, and reproductive status, which is then broadcast into the environment through scent marking. While the biosynthetic pathway of felinine is well-understood, further research is needed to fully characterize the specific receptors and neural pathways involved in the perception of its volatile derivatives. Additionally, detailed behavioral studies using synthetic felinine and its individual degradation products are required to precisely map their roles in eliciting specific social and reproductive behaviors in cats. A deeper understanding of the felinine system holds promise for the development of novel tools for managing feline behavior, improving welfare in multi-cat households and shelters, and for the formulation of more effective odor-control products.

References

- 1. Felinine - Wikipedia [en.wikipedia.org]

- 2. Buy Felinine | 471-09-0 | >98% [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Twenty-four hour felinine [corrected] excretion patterns in entire and castrated cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Testosterone increases urinary free felinine, N-acetylfelinine and methylbutanolglutathione excretion in cats (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Co-Expression of Putative Pheromone Receptors in the Sensory Neurons of the Vomeronasal Organ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histological and Immunohistochemical Characterization of Vomeronasal Organ Aging in Mice [mdpi.com]

- 12. Selective activation of G protein subtypes in the vomeronasal organ upon stimulation with urine-derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]

- 14. benchchem.com [benchchem.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. Effects of a synthetic facial pheromone on behavior of cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Discovery and Biochemical Journey of Felinine: A Technical Guide

Abstract

Felinine, a unique sulfur-containing amino acid, is a fascinating and pivotal molecule in feline biochemistry, primarily recognized for its role as a precursor to a potent cat-specific pheromone. This technical guide provides a comprehensive overview of the discovery, historical background, biosynthesis, and physiological significance of felinine. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the experimental methodologies for its study and presenting key quantitative data in a structured format. The guide also includes detailed diagrams of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this intriguing feline-specific compound.

Discovery and Historical Background

The journey into the world of felinine began in 1953 when R.G. Westall, through meticulous analysis of cat urine, isolated a novel sulfur-containing amino acid.[1] This compound was subsequently named felinine. Initial research focused on its chemical characterization, revealing its structure as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid.[2] For decades, the biological significance of felinine remained largely speculative, with early hypotheses suggesting a role in sulfur metabolism.

A significant breakthrough in understanding felinine's function came with the discovery of its role as a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a volatile thiol responsible for the characteristic odor of cat urine.[2][3][4] This finding positioned felinine as a key player in feline chemical communication, particularly in territorial marking and sexual signaling.[2] Subsequent research has delved into its complex biosynthesis, the enzymes governing its production, and the factors influencing its excretion, painting a more complete picture of this unique amino acid's place in feline physiology.

Timeline of Key Discoveries:

-

1953: R.G. Westall isolates a new sulfur-containing amino acid from cat urine, which he names felinine.[1]

-

Subsequent Decades: The chemical structure of felinine is determined.

-

Late 20th Century: The link between felinine and the characteristic odor of cat urine is established, identifying it as a precursor to the volatile pheromone MMB.[2][3][4]

-

Early 21st Century: The biosynthetic pathway of felinine is elucidated, highlighting the crucial roles of the enzymes γ-glutamyl transpeptidase (GGT) and cauxin. Research also establishes the influence of hormones, age, and sex on felinine excretion.[2]

-

Recent Years: Advanced analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed to accurately quantify felinine and its precursors in various biological samples, leading to a deeper understanding of its metabolism and distribution.[5][6]

Biosynthesis of Felinine

The synthesis of felinine is a multi-step enzymatic process that begins in the liver and concludes in the kidneys. The pathway utilizes precursors from both amino acid and isoprenoid metabolism.

The key steps are as follows:

-

Hepatic Synthesis of 3-Methylbutanolglutathione (3-MBG): The process initiates in the liver with the condensation of glutathione (GSH) and isopentenyl pyrophosphate (IPP), an intermediate in the cholesterol biosynthesis pathway. This reaction forms 3-methylbutanolglutathione (3-MBG).[2]

-

Transport to the Kidneys: 3-MBG is transported via the bloodstream to the kidneys.

-

Conversion to 3-Methylbutanol-cysteinylglycine (MBCG): In the proximal tubules of the kidneys, the enzyme γ-glutamyl transpeptidase (GGT) acts on 3-MBG. GGT cleaves the γ-glutamyl bond, transferring the glutamyl group and leaving 3-methylbutanol-cysteinylglycine (MBCG).[2]

-

Hydrolysis to Felinine by Cauxin: The final step in felinine synthesis is catalyzed by the enzyme cauxin, a carboxylesterase highly expressed in the kidneys of cats. Cauxin hydrolyzes the peptide bond in MBCG, releasing glycine and the final product, felinine.[2]

-

Alternative Pathway and Excretion: A smaller portion of MBCG can be converted to N-acetylfelinine, which is then excreted in the feces.[2] The majority of felinine is excreted in the urine.[2]

Data Presentation

The concentration of felinine and its precursors is subject to significant variation based on sex, age, and neutering status. The following tables summarize the available quantitative data.

Table 1: Urinary Excretion of Felinine in Different Cat Populations

| Cat Population | Felinine Excretion (μmol/kg body weight/day) | Reference |

| Intact Male | 122 | [7] |

| Castrated Male | 41 | [7] |

| Female | 36 | [7] |

Table 2: Urinary Concentrations of Felinine and its Precursors in Growing Kittens

| Age | Sex | Felinine (nmol/mL) | Reference |

| 6 months | Male | 432.3 ± 112.2 | [8] |

| 6 months | Female | 140.4 ± 45.0 | [8] |

| 11-13 months | Male | 2550 (peak) | [8] |

| 17 months | Male | 3661 (peak) | [8] |

| 18 months | Female | 795 | [8] |

Table 3: Typical Urinary Excretion Ratio of Felinine and its Metabolites

| Compound | Excretion Ratio (%) | Reference |

| Felinine | 65.4 | [7] |

| MBCG | 4.4 | [7] |

| 3-MBG | 5.1 | [7] |

| N-acetylfelinine | 25.1 | [7] |

Table 4: Serum Concentrations of Felinine Metabolites in Male Cats

| Compound | Concentration | Note | Reference |

| 3-MBG | Significantly higher than felinine and N-acetylfelinine | - | [5] |

| MBCG | Significantly higher than felinine and N-acetylfelinine | - | [5] |

| Felinine | Lower than precursors | - | [5] |

| N-acetylfelinine | Lower than precursors | - | [5] |

Experimental Protocols

Original Isolation of Felinine (Westall, 1953)

-

Sample Preparation: Collection of cat urine, followed by a desalting step, possibly using ion-exchange resins, to remove interfering salts.

-

Chromatography Paper Preparation: A line would be drawn near the bottom of a sheet of Whatman No. 1 filter paper.

-

Sample Application: A concentrated urine sample would be repeatedly spotted onto the starting line and allowed to dry between applications to create a concentrated spot.

-

Chromatogram Development: The paper would be suspended in a sealed chromatography tank containing a solvent system (e.g., a mixture of butanol, acetic acid, and water). The solvent would move up the paper by capillary action (ascending chromatography), separating the amino acids based on their differential partitioning between the stationary phase (cellulose paper) and the mobile phase (solvent).

-

Visualization: After the solvent front reached a certain point, the paper would be removed, dried, and sprayed with a visualizing agent such as ninhydrin, which reacts with amino acids to produce a colored spot (typically purple).

-

Elution and Characterization: The spot corresponding to the unknown amino acid would be cut out, and the compound eluted from the paper using a suitable solvent. Further chemical and physical analyses would then be performed to determine its structure.

Quantification of Felinine and its Metabolites by LC-MS/MS

Modern analysis of felinine and its precursors relies on the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Urine):

-

Thaw frozen urine samples on ice.

-

Centrifuge at high speed (e.g., 10,000 x g) for a specified time (e.g., 5 minutes) at 4°C to pellet any debris.

-

Dilute the supernatant with an appropriate solvent (e.g., ultrapure water or a specific buffer) to bring the analyte concentrations within the linear range of the instrument.

-

Add an internal standard to correct for variations in sample processing and instrument response.

-

Transfer the diluted sample to an autosampler vial for analysis.

Sample Preparation (Serum):

-

Thaw frozen serum samples on ice.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 3:1 solvent to serum).

-

Vortex the mixture thoroughly.

-

Incubate at a low temperature (e.g., -20°C) for a set period (e.g., 20 minutes) to enhance protein precipitation.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Add an internal standard.

-

Transfer to an autosampler vial.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the prepared sample onto a suitable LC column (e.g., a C18 column). Use a gradient elution program with two mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate felinine and its precursors.

-

Mass Spectrometric Detection: Analyze the eluent from the LC column using the MS/MS system in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte by monitoring a specific precursor-to-product ion transition.

Data Analysis:

-

Generate a standard curve for each analyte using known concentrations.

-

Quantify the concentration of each analyte in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Physiological Significance and Function

The primary established function of felinine is its role as a precursor to the volatile pheromone 3-mercapto-3-methylbutan-1-ol (MMB).[2][3][4] Upon excretion in the urine, felinine is degraded by microbial enzymes in the environment to release MMB. This volatile thiol is a key component of the chemical signals used by cats for:

-

Territorial Marking: The strong odor of MMB serves to mark a cat's territory, signaling its presence to other cats.[2]

-

Sexual Signaling: It is believed that MMB plays a role in attracting mates.

The production and excretion of felinine are heavily influenced by testosterone, which explains the significantly higher levels observed in intact male cats.[2] This hormonal regulation underscores its importance in male reproductive and social behaviors.

The detection of pheromones like MMB in cats occurs through the vomeronasal organ (VNO), also known as Jacobson's organ, located in the roof of the mouth. The Flehmen response, a characteristic facial expression where the cat curls back its upper lip, facilitates the transfer of non-volatile compounds to the VNO for detection.

Conclusion

Felinine stands out as a remarkable example of species-specific biochemistry. From its initial discovery as an obscure amino acid to its current understanding as a crucial precursor in feline chemical communication, the study of felinine has provided valuable insights into the intricate interplay of metabolism, endocrinology, and behavior in cats. The development of advanced analytical techniques has been instrumental in unraveling the complexities of its biosynthesis and regulation. Future research in this area may focus on further elucidating the precise signaling pathways activated by its pheromonal derivative, MMB, and exploring the potential for modulating felinine production for veterinary or domestic applications. This in-depth guide serves as a foundational resource for professionals seeking to understand and build upon the existing knowledge of this unique feline metabolite.

References

- 1. The amino acids and other ampholytes of urine. 2. The isolation of a new sulphur-containing amino acid from cat urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Felinine - Wikipedia [en.wikipedia.org]

- 3. Cat_pheromone [bionity.com]

- 4. Cat pheromone - Wikipedia [en.wikipedia.org]

- 5. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary felinine concentrations in cats with renal diseases - Vetjournal - Continuing scientific education in veterinary medicine [vetjournal.it]

- 7. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship between plasma testosterone and urinary felinine in the growing kitten - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of (+/-)-Felinine in Domestic Cats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felinine, a unique sulfur-containing amino acid, is a prominent and intriguing component of domestic cat urine. Its metabolism is closely linked to feline chemical communication, territorial marking, and is influenced by the animal's sex, age, and health status. This technical guide provides a comprehensive overview of the metabolic fate of (+/-)-felinine, detailing its biosynthesis, excretion, and degradation. The document summarizes key quantitative data, outlines experimental methodologies for its study, and presents visual representations of the metabolic pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in animal physiology, veterinary science, and drug development, offering insights into the unique biochemistry of the domestic cat.

Introduction

Felinine, chemically known as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is a sulfur-containing amino acid excreted in the urine of several species within the Felidae family, including the domestic cat (Felis catus)[1][2]. It is a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a volatile thiol that is a key contributor to the characteristic odor of cat urine and is believed to act as a pheromone[2][3][4]. The production and excretion of felinine are regulated by testosterone, leading to significantly higher concentrations in the urine of intact male cats[2][3][5]. This guide delves into the intricate metabolic pathways of felinine, from its synthesis in the liver and kidneys to its eventual excretion and degradation.

Biosynthesis of Felinine

The biosynthesis of felinine is a multi-step process involving enzymes in both the liver and the kidneys. The pathway begins with the condensation of glutathione and isopentenyl pyrophosphate.

The key steps in the biosynthesis of felinine are as follows:

-

Formation of 3-methylbutanol-glutathione (3-MBG): The synthesis initiates in the liver with the condensation of glutathione (GSH) and isopentenyl pyrophosphate (IPP), a key intermediate in the mevalonate pathway of cholesterol synthesis, to form 3-methylbutanol-glutathione (3-MBG)[2][3].

-

Conversion to 3-methylbutanol-cysteinylglycine (MBCG): 3-MBG is transported to the kidneys where the enzyme γ-glutamyl transpeptidase (γ-GTP), located in the brush border of proximal epithelial tubular cells, cleaves the glutamate residue to form 3-methylbutanol-cysteinylglycine (MBCG)[3][6].

-

Hydrolysis to Felinine: The final step involves the hydrolysis of MBCG to yield felinine and glycine. This reaction is primarily catalyzed by the enzyme cauxin (carboxylesterase 5A), a major protein found in cat urine[3][6][7]. Cauxin is also expressed in the proximal tubular epithelial cells of the kidney[8].

Mandatory Visualization: Felinine Biosynthesis Pathway

Caption: Biosynthetic pathway of felinine from precursors in the liver and kidney.

Excretion and Degradation

Felinine is primarily excreted in the urine. A smaller portion is acetylated to N-acetylfelinine and may be excreted in fecal matter[2][3]. The typical urinary excretion ratio of felinine and its related metabolites is approximately 65.4% felinine, 25.1% N-acetylfelinine, 5.1% 3-MBG, and 4.4% MBCG[3].

Once excreted, felinine is degraded by microbial lyases to produce volatile sulfur-containing compounds, including the putative pheromone 3-mercapto-3-methylbutan-1-ol (MMB)[3][4]. Other volatile derivatives identified in the headspace of cat urine include 3-mercapto-3-methylbutyl formate, 3-methyl-3-methylthio-1-butanol, and 3-methyl-3-(2-methyldisulfanyl)-1-butanol[6][7][9]. These compounds are responsible for the characteristic "catty" odor of the urine and are believed to play a role in chemical communication and territorial marking[3][10][9].

Quantitative Data

The excretion of felinine is highly variable and influenced by several factors, including sex, age, breed, and health status.

Table 1: Felinine Excretion in Different Cat Populations

| Cat Population | Felinine Excretion Rate (μmol/kg body weight/day) | Reference |

| Intact Male Cats | 122 | [3] |

| Castrated Male Cats | 41 | [3] |

| Female Cats | 36 | [3] |

Table 2: Felinine:Creatinine Ratio in Different Cat Breeds (Intact Males)

| Breed | Felinine:Creatinine (Fel:Cr) Ratio (mean ± SD) | Reference |

| Abyssinian | 0.878 ± 0.162 | [4][6] |

| Sphynx | 0.878 ± 0.341 | [4][6] |

| Persian | 0.792 ± 0.284 | [4][6] |

| Ragdoll | 0.673 ± 0.256 | [4][6] |

| Siberian | 0.627 ± 0.124 | [4][6] |

| Birman | 0.614 ± 0.266 | [4][6] |

| British Shorthair | 0.584 ± 0.220 | [4][6] |

| Norwegian Forest Cat | 0.566 ± 0.296 | [4][6] |

| Overall Mean | 0.702 ± 0.265 | [4] |

Note: The Felinine:Creatinine ratio is a normalized measure to account for variations in urine concentration.

Table 3: Urinary Content of Felinine and its Precursors in Normal and Renal Diseased Cats

| Health Status | Felinine (%) | 3-MBG (%) | MBCG (%) | Reference |

| Normal | >80 | <10 | <10 | [10] |

| Mild Renal Disease | >80 | <10 | <10 | [10] |

| Moderate Renal Disease | ~60 | >30 | <10 | [10] |

| Severe Renal Disease | <30 | >60 | <10 | [10] |

Experimental Protocols

The study of felinine metabolism relies on sensitive and specific analytical techniques to quantify felinine and its precursors in biological matrices.

Sample Collection and Preparation

-

Urine Collection: Urine samples can be collected from cats via cystocentesis, catheterization, or as a mid-stream free-catch sample[11]. For metabolic studies requiring sterile samples, cystocentesis is the preferred method[11]. For at-home collection, non-absorbent litter can be used to collect a voided sample[1][12][13].

-

Sample Storage: Immediately after collection, urine samples should be centrifuged to remove cellular debris and the supernatant stored at -20°C or lower until analysis to prevent degradation of metabolites[7].

Quantification of Felinine and its Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of felinine, MBG, and MBCG in urine, serum, and tissue samples[3][14].

-

Chromatography: Reverse-phase liquid chromatography is typically employed to separate the analytes.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used to generate ions, which are then detected and quantified using a tandem mass spectrometer (e.g., a triple quadrupole or ion trap instrument)[14]. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.

Analysis of Volatile Derivatives by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is used to identify and quantify the volatile degradation products of felinine in the headspace of urine samples.

-

Sample Preparation: Headspace solid-phase microextraction (SPME) is a common technique to extract and concentrate the volatile organic compounds (VOCs) from the urine sample before injection into the GC-MS system[15][16].

-

Gas Chromatography: The extracted VOCs are separated on a capillary GC column.

-

Mass Spectrometry: The separated compounds are identified based on their mass spectra and retention times.

Mandatory Visualization: Experimental Workflow for Felinine Analysis

Caption: A typical experimental workflow for the analysis of felinine and its derivatives.

Conclusion

The metabolic fate of (+/-)-felinine in domestic cats is a complex and highly regulated process with significant implications for feline physiology and chemical communication. This guide has provided a detailed overview of the biosynthesis, excretion, and degradation of felinine, supported by quantitative data and established experimental protocols. A thorough understanding of this unique metabolic pathway is crucial for researchers in veterinary medicine, animal nutrition, and those involved in the development of products aimed at managing feline health and behavior. Further research into the precise regulatory mechanisms and the full spectrum of biological functions of felinine and its derivatives will continue to be an exciting area of investigation.

References

- 1. vets4pets.com [vets4pets.com]

- 2. Felinine - Wikipedia [en.wikipedia.org]

- 3. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Felinine excretion in domestic cat breeds: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species-, sex-, and age-dependent urinary excretion of cauxin, a mammalian carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Collection & Shipping Instructions – University of Pennsylvania, School of Veterinary Medicine [vet.upenn.edu]

- 8. Cauxin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Urinalysis | VCA Animal Hospitals [vcahospitals.com]

- 12. How to collect a urine sample from your cat - PDSA [pdsa.org.uk]

- 13. How to get a urine sample from a cat | Pet Health Club [pethealthclub.com]

- 14. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Control of felinine-derived malodor in cat litter - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of (+/-)-Felinine in Felidae Species

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the sulfur-containing amino acid, (+/-)-felinine. It details its biosynthesis, physiological significance, quantitative occurrence across various Felidae species, and the analytical methodologies used for its detection and quantification.

Introduction

Felinine, chemically known as (R)-2-amino-3-(4-hydroxy-2-methylbutan-2-ylthio)propanoic acid, is a unique amino acid predominantly found in the urine of several species within the Felidae family.[1][2][3] It is not an essential amino acid obtained from diet but is synthesized endogenously. Felinine itself is odorless; however, it serves as a crucial precursor to volatile sulfur-containing compounds, most notably the putative pheromone 3-mercapto-3-methylbutan-1-ol (MMB).[1][2][4] This breakdown product is responsible for the characteristic "catty odor" of urine and plays a significant role in chemical communication, including territorial marking and reproductive signaling.[4][5][6][7] The production and excretion of felinine are tightly regulated by hormonal, age, and sex-dependent factors, making it a subject of interest in feline physiology and chemical ecology.[2][8]

Biosynthesis of Felinine

The synthesis of felinine is a multi-step enzymatic process that begins in the liver and concludes in the kidneys. The pathway relies on the availability of cysteine, as its sulfur atom is incorporated into the final felinine molecule.[3]

-

Hepatic Phase: The process starts in the liver with a condensation reaction between glutathione (a tripeptide of glutamate, cysteine, and glycine) and isopentenyl pyrophosphate, an intermediate in the cholesterol biosynthesis pathway.[1][2] This reaction forms 3-methylbutanolglutathione (3-MBG).[1][2]

-

Renal Phase: 3-MBG is transported to the kidneys. There, the enzyme γ-glutamyl transpeptidase (γ-GTP), located in kidney epithelial tissue, cleaves the glutamate residue from 3-MBG to yield 3-methylbutanol-cysteinylglycine (MBCG).[1][2][4]

-

Final Hydrolysis: The final and rate-limiting step is catalyzed by the renal enzyme cauxin, a specific type of carboxylesterase.[1][4][9] Cauxin is secreted from the proximal tubules of the kidney into the urine, where it hydrolyzes the peptide bond in MBCG, releasing felinine and glycine.[5][8][9] The expression of cauxin is highly dependent on testosterone, which directly links hormone levels to felinine production.[2][9]

Physiological Role and Pheromonal Function

Felinine's primary biological significance lies in its role as a stable, non-volatile precursor for chemical signaling molecules.[8]

-

Pheromone Precursor: In the environment, urinary felinine is degraded by microbial lyases to produce volatile sulfur-containing compounds, primarily 3-mercapto-3-methylbutan-1-ol (MMB).[1][2] MMB is a potent odorant and a putative pheromone used for territorial marking, conspecific recognition, and attracting mates.[5][9]

-

Regulation of Excretion: Felinine excretion is closely regulated:

-

Hormonal Control: Testosterone significantly upregulates the production of cauxin, the key enzyme in felinine synthesis.[2][9] Consequently, intact adult male cats excrete substantially higher amounts of felinine than females or castrated males.[2][3][8]

-

Age Dependency: Felinine and cauxin excretion are minimal in kittens and begin to increase significantly after the age of three months, coinciding with sexual maturation.[4][7][8]

-

Health Status: Cats with renal diseases show decreased urinary felinine levels, likely due to impaired function of the renal enzymes responsible for its synthesis.[10]

-

Quantitative Occurrence in Felidae

Felinine has been identified in several Felidae species, though concentrations vary significantly.[1][2] The domestic cat (Felis catus) has been the most extensively studied. Excretion rates are often normalized to creatinine (Cr) to account for variations in urine concentration.

Table 1: Urinary Felinine Concentrations in Felidae Species

| Species | Sex/Status | Mean Excretion Rate / Ratio | Notes | Reference(s) |

| Felis catus (Domestic Cat) | Intact Male | ~95 mg/day (122 µmol/kg/day) | Excretion is significantly higher than in other groups. | [3][10] |

| Felis catus (Domestic Cat) | Castrated Male | ~41 µmol/kg/day | Significantly lower than intact males. | [10] |

| Felis catus (Domestic Cat) | Intact Female | ~19 mg/day (36 µmol/kg/day) | Significantly lower than intact males. | [3][10] |

| Felis catus (Abyssinian) | Intact Male | Fel:Cr Ratio: 0.878 ± 0.162 | Among the highest ratios observed in breeds. | [11][12] |

| Felis catus (Sphynx) | Intact Male | Fel:Cr Ratio: 0.878 ± 0.341 | High ratio, possibly due to lack of hair competing for cysteine. | [11][12] |

| Felis catus (Norwegian Forest Cat) | Intact Male | Fel:Cr Ratio: 0.566 ± 0.296 | Long-haired breeds tend to have lower ratios. | [11][12] |

| Felis catus (British Shorthair) | Intact Male | Fel:Cr Ratio: 0.584 ± 0.220 | Lower ratio compared to Abyssinian/Sphynx. | [11][12] |

| Lynx rufus (Bobcat) | Not specified | Detected | Felinine is present. | [2][5] |

| Chinese Desert Cat | Not specified | Detected | Felinine is present. | [1][2] |

| Kodkod | Not specified | Detected | Felinine is present. | [1][2] |

| Acinonyx jubatus (Cheetah) | Not specified | Not Detected | Felinine was not found in tested cheetah samples. | [13] |

Note: Generally, larger cat species appear to have lower concentrations of cauxin and felinine in their urine compared to smaller domestic cats.[9] Additionally, long-haired domestic cat breeds may excrete less felinine than short-haired breeds, as hair growth and felinine synthesis both compete for the precursor amino acid cysteine.[1][11][12]

Experimental Protocols for Felinine Analysis

The quantification of felinine and its related metabolites in biological matrices requires sensitive and specific analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the modern standard for this analysis.[14]

5.1 Sample Collection and Preparation

-

Urine Collection: Collect voided urine samples from subjects. For quantitative analysis, 24-hour collection is ideal, but spot samples are commonly used. Store samples at -20°C or lower until analysis.

-

Blood/Tissue Collection: Collect blood into appropriate tubes. Separate serum or plasma by centrifugation. Tissues should be flash-frozen in liquid nitrogen and stored at -80°C.

-

Extraction (for tissues): Homogenize tissue samples in an appropriate buffer.

-

Deproteinization/Filtration: For serum, plasma, or tissue homogenates, remove proteins via ultrafiltration or precipitation (e.g., with acetonitrile or methanol). This step prevents interference and protects the analytical column.

5.2 LC-MS/MS Quantification of Felinine Metabolites This protocol provides a generalized workflow for the simultaneous quantification of felinine, 3-MBG, MBCG, and N-acetylfelinine.[14]

-

Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column suitable for polar analytes (e.g., a C18 column with aqueous-compatible end-capping).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with an additive (e.g., 0.1% formic acid) to improve ionization.

-

Mobile Phase B: An organic solvent like acetonitrile or methanol with the same additive.

-

-

Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the specific precursor ion for each analyte and monitoring for a unique product ion after fragmentation.

-

Example Transition for Felinine: The specific m/z (mass-to-charge ratio) of the protonated felinine molecule is selected as the precursor, and a characteristic fragment ion is monitored as the product.

-

-

Quantification: Generate a calibration curve using certified reference standards of felinine and its metabolites. Spike an internal standard (a stable isotope-labeled version of the analyte, if available) into all samples and standards to correct for matrix effects and variations in instrument response.

Conclusion

(+/-)-Felinine is a metabolically unique amino acid central to chemical communication in many Felidae species. Its biosynthesis is a well-defined, hormonally regulated pathway culminating in the kidneys, where the enzyme cauxin plays a pivotal role. The subsequent excretion of felinine provides a stable precursor for volatile pheromones that are critical for territorial and social behaviors. Quantitative analysis reveals significant variations in felinine levels based on species, sex, age, and even breed-specific traits like hair length. Modern analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity to accurately quantify felinine and its metabolites, furthering our understanding of its complex role in feline physiology and behavior.

References

- 1. Felinine - Wikipedia [en.wikipedia.org]

- 2. Felinine - Wikiwand [wikiwand.com]

- 3. Felinine: a urinary amino acid of Felidae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How cats produce their distinctive smell | RIKEN [riken.jp]

- 5. researchgate.net [researchgate.net]

- 6. Buy Felinine | 471-09-0 | >98% [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. A major urinary protein of the domestic cat regulates the production of felinine, a putative pheromone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cauxin - Wikipedia [en.wikipedia.org]

- 10. Reduction of urinary felinine in domestic cats with renal diseases leads to decreased catty odor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Felinine excretion in domestic cat breeds: a preliminary investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.wur.nl [research.wur.nl]

- 13. researchgate.net [researchgate.net]

- 14. LC-MS/MS quantification of felinine metabolites in tissues, fluids, and excretions from the domestic cat (Felis catus) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (+/-)-Felinine as a Precursor to Feline Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+/-)-Felinine, a unique sulfur-containing amino acid found in the urine of domestic cats (Felis catus) and other felids, plays a pivotal role as a precursor to volatile and semi-volatile compounds that function as pheromones. These chemical signals are crucial for various feline behaviors, including territorial marking, sexual communication, and individual recognition. This technical guide provides an in-depth exploration of the biosynthesis of felinine, its enzymatic conversion into the key pheromonal component 3-mercapto-3-methyl-1-butanol (MMB), and the factors influencing its production. Detailed experimental protocols for the analysis of felinine and its derivatives, along with a summary of quantitative data and visualization of the relevant biological pathways, are presented to support further research and development in feline chemical communication and related fields.

Introduction

Feline chemical communication is a complex system that relies heavily on the production and detection of pheromones. These chemical messengers are deposited in the environment through urine, feces, and glandular secretions, conveying a wealth of information to other cats.[1] A key player in this intricate signaling network is (+/-)-felinine, a non-volatile amino acid that serves as a stable precursor to potent, odorous pheromones.[2][3] The slow, controlled release of volatile compounds from felinine allows for a long-lasting chemical signal. Understanding the biochemistry of felinine and its transformation into active pheromones is essential for research into feline behavior, welfare, and the development of novel products for companion animals.

The Biosynthesis of (+/-)-Felinine

The synthesis of felinine is a multi-step process that begins in the liver and is completed in the kidneys.[2][4] The pathway involves the conjugation of glutathione with isopentenyl pyrophosphate, followed by a series of enzymatic modifications.

The key steps in the biosynthesis of felinine are:

-

Hepatic Synthesis of 3-Methylbutanolglutathione (3-MBG): In the liver, glutathione (a tripeptide composed of glutamate, cysteine, and glycine) reacts with isopentenyl pyrophosphate, an intermediate in the cholesterol biosynthesis pathway, to form 3-methylbutanolglutathione (3-MBG).[2][4]

-

Conversion to 3-Methylbutanol-cysteinylglycine (MBCG): 3-MBG is transported to the kidneys, where the enzyme γ-glutamyl transpeptidase (γ-GTP) removes the glutamate residue, yielding 3-methylbutanol-cysteinylglycine (MBCG).[2][3]

-

Hydrolysis by Cauxin to Form Felinine: The final step in felinine synthesis is catalyzed by the enzyme cauxin, a carboxylesterase found in high concentrations in cat urine.[5][6] Cauxin hydrolyzes the peptide bond in MBCG, releasing glycine and the mature felinine molecule.[5][7]

A portion of MBCG can also be converted to N-acetylfelinine.[4]

Diagram of the Felinine Biosynthetic Pathway

Caption: Biosynthetic pathway of (+/-)-felinine from precursors in the liver and kidneys.

Conversion of Felinine to Feline Pheromones

Felinine itself is not volatile and therefore does not directly act as an airborne chemical signal. Instead, it undergoes slow degradation in the environment, releasing a variety of volatile sulfur-containing compounds.[1][8] The primary and most well-studied of these is 3-mercapto-3-methyl-1-butanol (MMB), which is a potent odorant responsible for the characteristic "tom cat" smell of male cat urine.[1][8] Other volatile derivatives identified include 3-mercapto-3-methylbutyl formate, 3-methyl-3-methylthio-1-butanol, and 3-methyl-3-(2-methyldisulfanyl)-1-butanol.[5] This slow release mechanism ensures the longevity of the territorial mark.

Diagram of Felinine Degradation

Caption: Degradation of (+/-)-felinine into volatile pheromonal compounds.

Factors Influencing Felinine Production

The concentration of felinine in cat urine is not constant and is influenced by several physiological factors, primarily sex, age, and hormonal status.

-

Sex: Intact male cats excrete significantly higher levels of felinine than females and neutered males.[2][3] This is directly linked to the influence of testosterone.

-

Age: Felinine excretion is age-dependent, with levels increasing significantly after three months of age, coinciding with sexual maturation.[5][7]

-

Hormonal Control: Testosterone plays a crucial role in regulating felinine production.[2][3] It is believed to upregulate the enzymes involved in the biosynthesis of 3-MBG in the liver and also increases the expression of cauxin in the kidneys. Castration leads to a significant decrease in both testosterone and felinine levels.[3]

Quantitative Data on Felinine and Cauxin

The following tables summarize quantitative data from various studies on the concentrations of felinine and its precursors, as well as the enzyme cauxin, in different cat populations.

Table 1: Urinary Felinine and Cauxin Concentrations in Different Cat Populations

| Cat Population | Felinine Concentration (nmol/mL) | Cauxin Concentration (mg/mL) | Reference(s) |

| Intact Male | 2550 - 3661 (peak levels) | ~0.9 | [9][10] |

| Castrated Male | Significantly lower than intact males | Significantly lower than intact males | [3] |

| Intact Female | 140.4 (at 6 months) - 795 (at 18 months) | ~0.2 | [9][10] |

| Spayed Female | 365 (at 18 months) | Not specified | [9] |

Table 2: Effect of Testosterone on Felinine and Precursor Levels

| Treatment | Felinine Level | N-acetylfelinine Level | 3-MBG Level | Reference(s) |

| Castrated Male (Control) | Low | Low | Low | [11] |

| Castrated Male + Testosterone | Increased | Increased | Increased | [11] |

| Intact Female + Testosterone | Increased | Increased | Increased | [11] |

Pheromone Detection and Signaling Pathway

Feline pheromones are primarily detected by the vomeronasal organ (VNO), also known as Jacobson's organ, which is located in the roof of the cat's mouth.[1] The flehmen response, a characteristic curling of the upper lip, facilitates the transport of non-volatile pheromones to the VNO.[1]

The binding of pheromones to specific G-protein-coupled receptors on the vomeronasal sensory neurons (VSNs) initiates a signal transduction cascade.[5] This signal is then relayed to the accessory olfactory bulb (AOB) in the brain, and subsequently to the amygdala and other brain regions that regulate social and sexual behaviors.[5]

Diagram of the Vomeronasal Signaling Pathway

Caption: Simplified signaling pathway for feline pheromone detection in the vomeronasal organ.

Experimental Protocols

This section provides detailed methodologies for the analysis of felinine and its volatile derivatives, as well as for assessing the enzymatic activity of cauxin.

Protocol for GC-MS Analysis of MMB and Other Volatiles in Cat Urine

This protocol is adapted from headspace solid-phase microextraction (SPME) methods described in the literature.

Objective: To identify and quantify MMB and other volatile organic compounds (VOCs) in the headspace of cat urine.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa

-

Heating block or water bath

-

Cat urine samples

-

Internal standard (e.g., a deuterated analog of MMB or a compound with similar properties)

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Pipette a defined volume of urine (e.g., 1-5 mL) into a headspace vial.

-

Add a known amount of the internal standard to each vial.

-

Immediately seal the vial with a screw cap.

-

-

SPME Extraction:

-

Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) to facilitate the release of volatiles into the headspace.

-

Equilibrate the sample for a defined period (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-60 minutes) to allow for the adsorption of VOCs.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately inject it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar nonpolar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of authentic standards.

-

Quantify MMB and other target compounds by integrating the peak areas and comparing them to the peak area of the internal standard and a calibration curve.

-

Protocol for LC-MS/MS Quantification of Felinine in Cat Urine

This protocol is based on liquid chromatography-tandem mass spectrometry methods for the analysis of amino acids in biological fluids.

Objective: To accurately quantify the concentration of felinine in cat urine.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Cat urine samples.

-

Felinine standard.

-

Isotopically labeled felinine internal standard (e.g., D3-felinine).

-

Methanol, acetonitrile, formic acid (LC-MS grade).

-

Centrifuge and microcentrifuge tubes.

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the urine at high speed (e.g., 10,000 x g) for 10 minutes to pellet any debris.

-

Dilute the supernatant with a suitable buffer or mobile phase (e.g., 1:100 in 0.1% formic acid in water).

-

Add a known concentration of the isotopically labeled internal standard to each diluted sample.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 2% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for felinine and the internal standard by infusing the standards into the mass spectrometer. For felinine (m/z 208.1), a potential transition could be to a fragment ion.

-

Optimize cone voltage and collision energy for each transition.

-

-

-

Data Analysis:

-

Create a calibration curve using the felinine standard at various concentrations.

-

Quantify felinine in the urine samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

-

Protocol for Cauxin Enzyme Activity Assay

This protocol is a conceptual outline for a fluorometric or spectrophotometric assay to measure the hydrolytic activity of cauxin.

Objective: To determine the enzymatic activity of cauxin by measuring the rate of hydrolysis of 3-methylbutanol-cysteinylglycine (MBCG).

Materials:

-

Purified cauxin enzyme or cat urine containing cauxin.

-

Substrate: 3-methylbutanol-cysteinylglycine (MBCG).

-

Assay buffer (e.g., phosphate or Tris buffer at a pH optimal for cauxin activity).

-

Detection reagent (e.g., ninhydrin for spectrophotometric detection of the released glycine, or a fluorogenic probe that reacts with the free amine of glycine).

-

Spectrophotometer or fluorometer with temperature control.

-

96-well plates or cuvettes.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of MBCG in the assay buffer.

-

Prepare a series of dilutions of the purified cauxin or use a fixed dilution of cat urine.

-

Prepare the detection reagent according to the manufacturer's instructions.

-

-

Enzyme Assay:

-

Pre-warm the assay buffer, substrate solution, and enzyme solution to the desired reaction temperature (e.g., 37°C).

-

In a 96-well plate or cuvette, add the assay buffer and the MBCG substrate.

-

Initiate the reaction by adding the cauxin enzyme solution.

-

Incubate the reaction mixture at the set temperature.

-

At specific time intervals, stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Add the detection reagent to each well/cuvette and allow the color/fluorescence to develop.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Create a standard curve using known concentrations of glycine.

-

Calculate the amount of glycine produced in each reaction.

-

Determine the initial reaction velocity (V₀) from the linear portion of the product formation versus time curve.

-

Calculate the specific activity of cauxin (e.g., in µmol of product formed per minute per mg of enzyme).

-

Conclusion